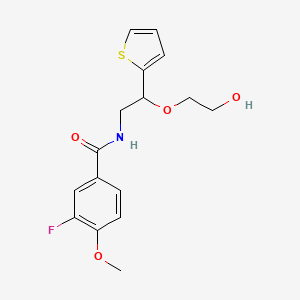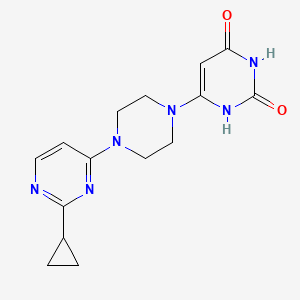
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C24H28F3N3O and its molecular weight is 431.503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Histamine-3 Receptor Antagonists
Research has identified derivatives related to the compound as potent and selective histamine-3 (H3) receptor antagonists. These compounds, particularly one identified as compound 39, demonstrated significant in vitro binding and functional activities at the H3 receptor. Their selectivity against other neurotransmitter receptors and ion channels, coupled with acceptable pharmacokinetic properties and a favorable in vivo profile, highlights their potential in treating disorders related to the central nervous system (Zhou et al., 2012).
Antibacterial and Anticancer Evaluation
Another study focused on the synthesis of new 2-chloro-3-hetarylquinolines, aiming to evaluate their antibacterial and anticancer properties. The research found that some derivatives exhibited potent antibacterial activity against S. aureus, and certain compounds showed significant anticancer activity against various tumor cell lines (Bondock & Gieman, 2015).
Chemical Synthesis and Characterization
A different approach involved the Lewis acid catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates, leading to the selective synthesis of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives. This study emphasizes the chemical versatility and potential utility of these compounds in further chemical synthesis and drug development efforts (Lu & Shi, 2007).
Fluorescent Anion Sensing
The use of dicationic N-methylated at quinolyl moieties derivatives for fluorescent anion sensing in water has been explored. These compounds showed efficient fluorescence quenching by various anions, including halide, acetate, and pyrophosphate, demonstrating their potential application in chemical sensing technologies (Dorazco‐González et al., 2014).
Antitumor Agents
Structurally strained half-sandwich iridium(III) complexes, incorporating 1,2,3,4-tetrahydroquinoline derivatives, have shown exceptional potency as anticancer agents. Their capacity to disrupt mitochondrial membrane potential and induce oxidative stress, along with significant intracellular accumulation, underscores their potential as novel organo-iridium drug candidates (Carrasco et al., 2020).
特性
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F3N3O/c1-29-11-5-7-17-14-18(9-10-21(17)29)22(30-12-2-3-13-30)16-28-23(31)19-6-4-8-20(15-19)24(25,26)27/h4,6,8-10,14-15,22H,2-3,5,7,11-13,16H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMUPVCLOAHTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)C(F)(F)F)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2531599.png)
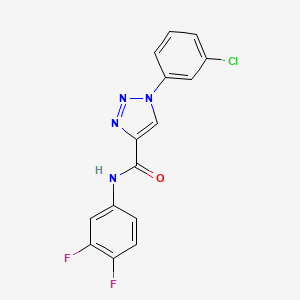
![1,4-Dioxa-8-azaspiro[4.5]decane-6-methanamine](/img/structure/B2531602.png)
![4-phenyl-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2531603.png)
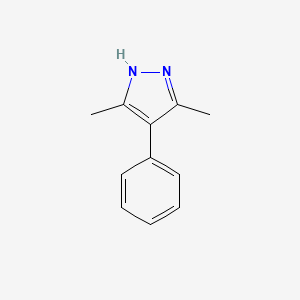
![N-(3,4-dimethylphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2531606.png)

![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2531609.png)

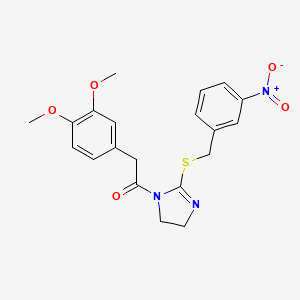
![7-[2-[butyl(methyl)amino]ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2531615.png)
